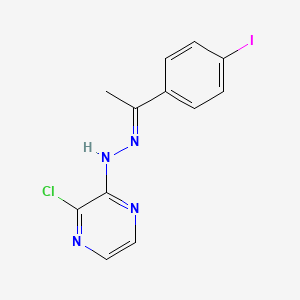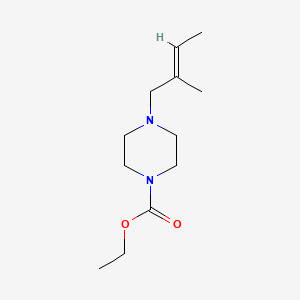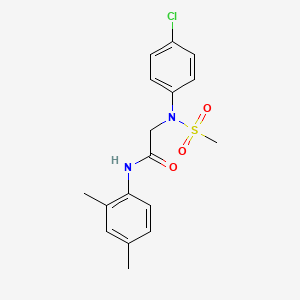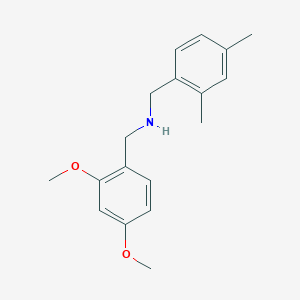
1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone, also known as CPTH, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic applications. CPTH is a hydrazone derivative that is structurally similar to the natural compound curcumin, which is found in turmeric and has been extensively studied for its anti-inflammatory and anti-cancer properties.
Mechanism of Action
1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone exerts its effects through a variety of mechanisms, including the inhibition of histone acetyltransferases, the modulation of the NF-κB signaling pathway, and the induction of apoptosis in cancer cells. 1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of reactive oxygen species.
Biochemical and Physiological Effects:
1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell proliferation and migration, the reduction of inflammation, and the protection of neurons from oxidative stress. 1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death.
Advantages and Limitations for Lab Experiments
1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone has several advantages for use in laboratory experiments, including its high solubility in aqueous solutions, its stability under physiological conditions, and its ability to penetrate cell membranes. However, one limitation of 1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone is its relatively low potency compared to other anti-cancer agents, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone, including the development of more potent derivatives, the investigation of its effects on other signaling pathways and cellular processes, and the exploration of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully elucidate the mechanisms underlying the effects of 1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone and to optimize its use in clinical applications.
Synthesis Methods
1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone can be synthesized using a multi-step process involving the reaction of 4-iodoacetophenone with hydrazine hydrate, followed by the addition of 3-chloro-2-pyrazinecarboxylic acid and subsequent cyclization. The final product is obtained through recrystallization and purification.
Scientific Research Applications
1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone has been shown to have a variety of potential therapeutic applications, including as an anti-cancer agent, an anti-inflammatory agent, and a neuroprotective agent. Studies have also shown that 1-(4-iodophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone can inhibit the activity of histone acetyltransferases, which are enzymes involved in gene expression regulation, making it a potential candidate for epigenetic therapy.
properties
IUPAC Name |
3-chloro-N-[(E)-1-(4-iodophenyl)ethylideneamino]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClIN4/c1-8(9-2-4-10(14)5-3-9)17-18-12-11(13)15-6-7-16-12/h2-7H,1H3,(H,16,18)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVREJRWGORGHV-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=CN=C1Cl)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC=CN=C1Cl)/C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClIN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-N'-(3-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832183.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5832190.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5832195.png)


![1-[(2,5-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5832234.png)
![2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde N-allylthiosemicarbazone](/img/structure/B5832238.png)
![methyl 3-[3-(diethylamino)propyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B5832248.png)
![3-methyl-4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B5832261.png)

![4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5832271.png)
![1-[(pentamethylphenyl)sulfonyl]-N'-(3-phenyl-2-propen-1-ylidene)-4-piperidinecarbohydrazide](/img/structure/B5832283.png)